2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol
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Overview
Description
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol is an organic compound with the molecular formula C26H37NO. It is a phenolic compound characterized by the presence of two tert-butyl groups and a piperidinylmethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction proceeds as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method is efficient and widely used in industrial settings.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of aluminum phenoxide as a catalyst is crucial for the selective ortho-alkylation of phenol .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are employed, using catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various alkylated or arylated phenols.
Scientific Research Applications
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential to inhibit lipid peroxidation and protect biological membranes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as a stabilizer in fuels, lubricants, and other industrial products to prevent oxidation.
Mechanism of Action
The antioxidant properties of 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable, non-reactive species .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Similar structure but lacks the piperidinylmethyl group.
2,6-Di-tert-butyl-4-methylphenol (BHT): Commonly used antioxidant in food and cosmetics.
2,4-Di-tert-butylphenol: Used in the synthesis of UV stabilizers and antioxidants.
Uniqueness
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol is unique due to the presence of the piperidinylmethyl group, which enhances its antioxidant properties and broadens its range of applications compared to other similar compounds .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO/c1-25(2,3)21-17-20(18-22(24(21)28)26(4,5)6)23(19-13-9-7-10-14-19)27-15-11-8-12-16-27/h7,9-10,13-14,17-18,23,28H,8,11-12,15-16H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEXYVSMAAJUCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390782 |
Source
|
Record name | AP-906/41928027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17330-09-5 |
Source
|
Record name | AP-906/41928027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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